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Compound of Interest

Finasteride 2-(2-
Compound Name:

Methylpropanol)amide
CAS No.: 116285-36-0
Cat. No.: B018630

Get Quote

Executive Summary

In the high-stakes environment of 5ngcontent-ng-c176312016=""_nghost-ng-c3009799073=""
class="inline ng-star-inserted">

-reductase inhibitor development, the rigorous identification of related substances is mandated
by ICH Q3A/Q3B guidelines. This guide focuses on a specific, structurally complex analogue:
Finasteride 2-(2-Methylpropanol)amide (CAS 116285-36-0).

Also known as the "hydroxy-tert-butyl" derivative or Metabolite M1, this compound represents a
critical control point. It arises through two distinct vectors: as a process impurity during the
amidation of the steroidal acid precursor due to contaminated reagents, or as a Phase |
metabolite formed via CYP3A4-mediated oxidation. Its isolation is technically demanding due
to its polarity similarity to the parent compound, requiring precise chromatographic intervention.

Chemical Identity & Structural Logic[2]
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Before detailing isolation, we must establish the structural target. Finasteride contains a bulky
tert-butyl amide side chain. The 2-(2-methylpropanol)amide variant modifies this hydrophobic
cap with a primary hydroxyl group, significantly altering solvation properties without disrupting
the steric bulk essential for enzyme binding.

ble 1: Physicochemical Profile[3]

Parameter Specification
Common Name Finasteride 2-(2-Methylpropanol)amide
(5%\alpha

Systematic Name \beta$)-N-(2-Hydroxy-1,1-dimethylethyl)-3-oxo-

4-azaandrost-1-ene-17-carboxamide

CAS Number 116285-36-0
C
H

Molecular Formula N
O

Molecular Weight 388.54 g/mol

+16 Da (Oxygen insertion) vs. Finasteride
(372.55 g/mol )

Parent Difference

Increased polarity (hydroxyl group); elutes

Polarity Shift . S
before Finasteride in RP-HPLC

Origin & Formation Pathways

Understanding the genesis of this compound is the prerequisite for effective isolation. It is not a
random degradation product; it is the result of specific chemical or enzymatic logic.

Synthetic Origin (Process Impurity)

In the industrial synthesis of Finasteride, the key step is the amidation of 3-oxo0-4-aza-5
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-androst-1-ene-17

-carboxylic acid (Finasteride Acid). This is typically achieved by activating the acid (e.g., via
acid chloride or mixed anhydride) and reacting it with tert-butylamine.

e The Flaw: Commercial tert-butylamine can contain traces of 2-amino-2-methyl-1-propanol.

e The Result: The amino-alcohol competes for the activated ester, forming Finasteride 2-(2-
Methylpropanol)amide.

Metabolic Origin (Bioutransformation)

In vivo, Finasteride is extensively metabolized in the liver. The CYP3A4 subfamily hydroxylates
the terminal methyl groups of the tert-butyl moiety, generating the same structure as a polar
metabolite.

Diagram 1: Formation Pathways (DOT Visualization)

FINASTERIDE
(Target API)

Reagent: tert-Butylamine TARGET IMPURITY

Finasteride 2-(2-Methylpropanol)amide

Contaminant:
2-Amino-2-methyl-1-propanol

Click to download full resolution via product page

Caption: Dual-origin pathway showing competitive amidation during synthesis and oxidative
hydroxylation during metabolism.
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Isolation & Purification Protocol

This protocol is designed for the isolation of the impurity from a synthetic mother liquor
enriched with the side-product (simulating the "process impurity" scenario). This is a self-
validating workflow: the presence of the hydroxyl group provides a "handle" for separation from
the lipophilic parent.

Reagents & Equipment

o Stationary Phase: Octadecylsilane (C18) Prep-Column (e.g., Waters XBridge Prep C18, 5
pum, 19 x 250 mm).

o Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
o Mobile Phase B: Acetonitrile (HPLC Grade).

e Detector: UV-Vis at 210 nm (amide absorption) and 240 nm (enone system).

Step-by-Step Methodology

Step 1: Feedstock Preparation Dissolve the crude reaction mixture (containing Finasteride and
~0.5-2% impurity) in 50:50 Water:Acetonitrile. Filter through a 0.22 pm PTFE filter. Causality:
The high organic content ensures solubility of the steroid core, while filtration protects the prep
column backpressure.

Step 2: Gradient Optimization (Analytical Scout) Before prep-scale, run a linear gradient.

e Observation: Finasteride elutes at ~12 min. The target impurity, being more polar (hydroxyl
group), will elute earlier, likely at ~9-10 min (Relative Retention Time ~0.8).

Step 3: Preparative Isolation Cycle Execute the following gradient to maximize resolution
between the impurity and the main peak.

Table 2: Preparative HPLC Gradient
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% Mobile .
) . % Mobile Flow Rate .
Time (min) Phase A . Action
Phase B (ACN) (mL/min)

(Water/FA)
0.0 920 10 15.0 Equilibration
2.0 90 10 15.0 Injection
20.0 50 50 15.0 Linear Ramp
25.0 10 90 15.0 Wash
26.0 90 10 15.0 Re-equilibration

Step 4: Fraction Collection & Lyophilization Collect the peak eluting immediately prior to the
main Finasteride peak.

» Critical Control: Do not use rotary evaporation at high temperatures (>40°C) as the amide
bond can be susceptible to hydrolysis under acidic conditions. Freeze-dry (lyophilize) the
fractions to obtain a white, amorphous powder.

Structural Confirmation (Self-Validating Analysis)

Once isolated, the identity must be confirmed. We rely on the "Rule of Differences" between
the parent and the impurity.

Mass Spectrometry (HRMS)

o Method: ESI+ (Electrospray lonization, Positive Mode).
e Finasteride [M+H]+: 373.2855 m/z.
o Target Impurity [M+H]+: 389.2804 m/z.

 Validation: A mass shift of exactly +15.9949 Da confirms the addition of a single oxygen
atom.

Nuclear Magnetic Resonance (1H-NMR)
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This is the definitive proof of structure. The symmetry of the tert-butyl group is broken in the
impurity.

o Finasteride (Parent): Shows a strong singlet integrating for 9 protons (three -CH3 groups) at
~1.3 ppm.

e Impurity (Target):
o The 9-proton singlet disappears.
o New Signal A: A singlet for 6 protons (two -CH3 groups) at

~1.2-1.3 ppm.

o New Signal B: A methylene signal (-CH2-OH) appearing as a doublet or singlet
(depending on solvent exchange) shifted downfield to

~3.3-3.5 ppm.

Diagram 2: Analytical Validation Workflow

Lyophilized Isolate

HRMS (ESI+) 1H-NMR (DMSO-d6)

m/z 389.28 Loss of t-Butyl Singlet
(+16 Da shift) Appearance of -CH20H

CONFIRMED IDENTITY:
Finasteride 2-(2-Methylpropanol)amide
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Caption: Multi-modal confirmation logic using Mass Spectrometry and NMR to validate the
hydroxyl-insertion structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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